molecular formula C9H6ClF3O B14759442 1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone

1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone

Cat. No.: B14759442
M. Wt: 222.59 g/mol
InChI Key: DEIMQRJRCXMPHL-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of chloro, fluoro, and methyl substituents on a phenyl ring, along with a difluoroethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-chloro-2-fluoro-3-methylphenylboronic acid with a difluoroethanone precursor under palladium-catalyzed cross-coupling conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as toluene, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-throughput screening for reaction conditions and catalysts can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) can influence the compound’s reactivity and binding affinity. The difluoroethanone group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone is unique due to the presence of the difluoroethanone group, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C9H6ClF3O

Molecular Weight

222.59 g/mol

IUPAC Name

1-(6-chloro-2-fluoro-3-methylphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H6ClF3O/c1-4-2-3-5(10)6(7(4)11)8(14)9(12)13/h2-3,9H,1H3

InChI Key

DEIMQRJRCXMPHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)C(F)F)F

Origin of Product

United States

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